molecular formula C13H25NO7 B1682597 Boc-NH-PEG3-CH2COOH CAS No. 462100-06-7

Boc-NH-PEG3-CH2COOH

Katalognummer: B1682597
CAS-Nummer: 462100-06-7
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: IFSMYFLQPDFUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Synonyms

The compound is systematically named 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid , reflecting its core structure: a 16-carbon chain with tetraoxa (four ether oxygen atoms), azahexadecan (16-membered ring containing a nitrogen atom), and terminal carboxylic acid and carbamate groups. Key synonyms include:

Synonym CAS Number Structural Features
Boc-NH-PEG3-CH2COOH 462100-06-7 PEG3 backbone with Boc-protected amine and carboxylic acid
t-Boc-N-amido-PEG3-acetic acid 462100-06-7 Tert-butoxycarbonyl (Boc) group linked to PEG3 via amide bond
5,8,11-Trioxa-2-azatridecanoic acid, 1-(1,1-dimethylethyl) ester 462100-06-7 Alternative nomenclature for PEG3 derivatives

This compound belongs to the polyethylene glycol (PEG) derivative family, specifically a PEG3 (three ethoxy units) chain functionalized with a Boc-protected amine and terminal carboxylic acid.

Molecular Formula and Weight

The molecular formula is C₁₃H₂₅NO₇ , corresponding to a molecular weight of 307.34 g/mol . The structure consists of:

  • Boc group : [(1,1-dimethylethyl)oxycarbonyl] (C₅H₉O₂)
  • PEG3 backbone : Three ethoxy units (C₆H₁₂O₃)
  • Carboxylic acid : (C₂H₂O₂)

Three-Dimensional Conformational Analysis

The 3D structure is characterized by two distinct regions :

  • Rigid Boc-protected amine : The tert-butoxycarbonyl group imposes steric constraints, limiting rotational freedom around the N-atom.
  • Flexible PEG3 chain : Three -OCH₂CH₂- units allow conformational flexibility, enabling the molecule to adopt multiple low-energy states.

A SMILES string (CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O) and InChIKey (IFSMYFLQPDFUOI) encode its connectivity. While PubChem3D typically generates conformers using OMEGA, this compound’s potential salt-like nature may restrict conformer generation.

Functional Group Reactivity Profiles

Boc-Protected Amine

  • Stability : Resists hydrolysis under basic conditions (pH > 7).
  • Deprotection : Cleaved via acidic conditions (e.g., TFA, HCl) to yield free amine.

Carboxylic Acid

  • Reactivity : Reacts with amines to form amides, alcohols to form esters, or undergoes decarboxylation at elevated temperatures.

PEG3 Ether Linkages

  • Inertness : Generally stable under physiological conditions but susceptible to cleavage under strong acids/bases.

Comparative Structural Analogues in Polyethylene Glycol Derivatives

Analogue CAS Number Key Differences
Boc-NH-PEG2-CH2COOH (CID 2755940) 108466-89-3 Shorter PEG2 chain (two ethoxy units) vs. PEG3
Fmoc-NH-PEG3-CH2COOH N/A Fmoc (9-fluorenylmethoxycarbonyl) protecting group instead of Boc
Boc-NH-PEG4-CH2COOH N/A Extended PEG4 backbone, increased molecular weight

The PEG3 chain in the target compound balances solubility and steric bulk, making it suitable for applications requiring moderate chain length.

Eigenschaften

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462100-06-7
Record name 2-{2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Boc Protection of the Primary Amine

The synthesis begins with Boc protection of 11-amino-3,6,9-trioxaundecanoic acid. Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves >95% yield under mild conditions (0–25°C, 2–4 h).

Reaction Conditions:

Reagent Quantity (equiv) Solvent Temperature Time Yield
Boc₂O 1.2 DCM 0–25°C 4 h 95%
DMAP 0.1

PEG3 Chain Elongation

The PEG3 spacer is constructed via nucleophilic substitution between ethylene oxide derivatives. Starting with 2-(2-(2-aminoethoxy)ethoxy)ethanol, tosylation of the terminal hydroxyl group introduces a leaving group. Subsequent reaction with sodium hydride and ethylene oxide generates the triethylene glycol backbone.

Key Observations:

  • Tosylation proceeds quantitatively in THF at 0°C.
  • Ethylene oxide addition requires anhydrous conditions to prevent hydrolysis.

Carboxylic Acid Functionalization

The terminal hydroxyl group of the PEG3 chain is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Alternatively, a pre-functionalized building block like 2-[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]acetic acid is coupled via Steglich esterification.

Oxidation Conditions:

Oxidizing Agent Solvent Temperature Time Yield
Jones Reagent Acetone 0°C 1 h 85%

Condensation-Based One-Pot Synthesis

A streamlined approach involves condensing Boc-protected PEG3-amine with dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid. This method, adapted from PROTAC synthesis, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

Procedure:

  • Activation: The carboxylic acid (1 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF (0.1 M) for 30 min.
  • Coupling: Boc-PEG3-NH₂ (1 equiv) and DIPEA (3 equiv) are added, stirring at 25°C for 12 h.
  • Workup: Extraction with DCM and purification via reverse-phase chromatography (MeCN/H₂O) yields the product in 78% purity.

Advantages:

  • Reduced step count compared to stepwise synthesis.
  • Compatible with automated solid-phase synthesizers.

Alternative Routes and Modifications

Ring-Opening Polymerization

Ethylene oxide undergoes ring-opening polymerization initiated by Boc-protected ethanolamine. Using potassium tert-butoxide as a catalyst, this method produces PEG3 chains with controlled molecular weight (PDI < 1.1).

Polymerization Conditions:

Initiator Catalyst Temperature Time Mn (g/mol)
Boc-NH-CH₂CH₂OH t-BuOK 60°C 24 h 307

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the transesterification between Boc-PEG3-OH and methyl acrylate, yielding the carboxylic acid derivative in 65% yield. This green chemistry approach avoids harsh reagents but requires extended reaction times (72 h).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Time (h) Scalability
Stepwise Synthesis 85 95 24 High
Condensation 78 90 12 Moderate
Ring-Opening 70 88 24 Low
Enzymatic 65 85 72 Moderate

Key Findings:

  • Stepwise synthesis offers the highest yield and purity but demands multiple purification steps.
  • Condensation methods are time-efficient but require expensive coupling reagents.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC: MeCN/H₂O gradients (15–85% MeCN) resolve unreacted starting materials.
  • Normal-Phase SiO₂ Chromatography: Ethyl acetate/cyclohexane mixtures (0–100%) remove hydrophobic impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.55–3.70 (m, 12H, PEG3), 4.15 (s, 2H, CH₂COOH).
  • HRMS (ESI): m/z 308.1602 [M+H]⁺ (calc. 308.1605).

Challenges and Optimization Strategies

Common Issues:

  • PEG Hydrolysis: Moisture-sensitive intermediates necessitate anhydrous conditions.
  • Low Coupling Efficiency: Substoichiometric EDCI/HOBt ratios reduce carboxylate activation.

Solutions:

  • Use of molecular sieves during PEG chain elongation.
  • Increasing EDCI to 2.0 equiv improves coupling yields by 15%.

Industrial-Scale Production Insights

Commercial suppliers (e.g., Accela ChemBio, TargetMol) employ continuous flow reactors for Boc protection and PEG assembly, achieving batch sizes >10 kg/month. Key parameters include:

  • Residence Time: 20 min for Boc reactions at 50°C.
  • Flow Rate: 5 mL/min for ethylene oxide polymerization.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

One of the most notable applications of this compound is in the field of targeted protein degradation. It has been utilized in the development of novel therapeutic strategies that leverage E3 ligases to selectively degrade disease-associated proteins. For instance:

  • In a study involving viral E3 ligases, the compound was used to create chimeras that effectively degraded BRD4, a protein implicated in various cancers. The degradation was dose-dependent, achieving maximum degradation rates of up to 90% without cytotoxic effects at concentrations up to 100 nM .

Cancer Therapeutics

The compound has been explored as a potential therapeutic agent in cancer treatment:

  • Research demonstrated that when combined with specific ligands, it could selectively degrade mutant forms of proteins associated with cancer progression. In particular, studies showed that it effectively degraded EZH2 and EED proteins in cancer cell lines, indicating its potential as a therapeutic agent for cancers characterized by PRC2 hyperactivity .

Bioconjugation and Drug Delivery

The compound's unique structure allows it to be used in bioconjugation processes:

  • It can be conjugated with other molecules to enhance drug delivery systems. For example, its PEGylated derivatives have been investigated for improving the solubility and bioavailability of therapeutic agents .

Case Study 1: Degradation of BRD4

In a recent study investigating the degradation of BRD4 using viral E3 ligases, 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid was pivotal. The researchers found that the compound facilitated significant degradation of BRD4 in HEK293T cells with maximum degradation observed at specific concentrations .

Case Study 2: Targeting EZH2 in DLBCL

Another research effort focused on diffuse large B-cell lymphoma (DLBCL), where the compound was tested for its ability to degrade EZH2 and EED proteins. The findings revealed that it led to nearly complete degradation of these proteins at low concentrations (DC50 values around 0.6 μM), demonstrating its effectiveness as a targeted therapy for cancers driven by these proteins .

Data Tables

Application Area Details Reference
Targeted Protein DegradationAchieved up to 90% degradation of BRD4 without cytotoxicity
Cancer TherapeuticsEffective degradation of EZH2 and EED in cancer cell lines
BioconjugationEnhanced solubility and bioavailability through PEGylation

Wirkmechanismus

Boc-NH-PEG3-CH2COOH wirkt als Linker in PROTACs, die das intrazelluläre Ubiquitin-Proteasom-System ausnutzen, um Zielproteine selektiv zu degradieren. Die Verbindung verbindet einen Liganden für eine E3-Ubiquitinligase mit einem Liganden für das Zielprotein, wodurch die Ubiquitinierung und die anschließende Degradierung des Zielproteins erleichtert werden .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to analogs based on PEG chain length, functional groups, and applications:

Compound CAS No. PEG Units Key Functional Groups Molecular Weight Applications Solubility
Target Compound 462100-06-7 4 (tetraoxa) Ketone, carboxylic acid, Boc-protected 307.34 PROTACs, LYMTACs, fluorescent probes High (polar solvents)
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid 108466-89-3 3 (trioxa) Ketone, carboxylic acid, Boc-protected ~263* Wnt inhibitors, shorter linker applications Moderate
2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid 1069067-08-8 5 (pentaoxa) Dual ketones, carboxylic acid, Boc ~424* Extended linker for protein degradation platforms Very high
4,7,10,13-Tetraoxa-16-azaheptadecanoic acid (thioxo variant) 1807518-76-8 4 (tetraoxa) Thioxo, carboxylic acid, xanthene 654.69 Fluorescent labeling, thiol-reactive conjugation Moderate

*Molecular weights estimated based on structural differences.

Key Findings

PEG Chain Length and Flexibility
  • Shorter Chains (Trioxa) : Reduced hydrophilicity and flexibility, making them suitable for compact linker designs (e.g., Wnt inhibitors) .
  • Longer Chains (Pentaoxa) : Enhanced solubility and flexibility, critical for engaging distal protein domains in PROTACs .
Functional Group Variations
  • Ketone vs. Thioxo : The ketone in the target compound enables stable amide coupling, while the thioxo group in CAS 1807518-76-8 facilitates thiol-specific conjugation .
  • Dual Ketones (Pentaoxa) : May allow dual conjugation sites for complex bifunctional molecules .

Commercial Availability

  • Pricing : Ranges from €29.00/250 mg to €478.00/25 g ().

Biologische Aktivität

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid (commonly referred to as DMTA) is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity associated with DMTA, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H25NO7
  • Molecular Weight : 307.34 g/mol
  • CAS Number : 462100-06-7
  • Structural Features : DMTA contains multiple ether and amide linkages, contributing to its solubility and reactivity in biological systems.

Pharmacological Effects

  • Antimicrobial Activity :
    • DMTA has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Properties :
    • Research indicates that DMTA may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .
  • Antioxidant Activity :
    • The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that DMTA may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by promoting neuronal survival and reducing apoptosis .

The mechanisms through which DMTA exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : DMTA may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound might influence signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMTA involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), DMTA treatment significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests that DMTA could be developed into a therapeutic agent for inflammatory diseases.

Study 3: Neuroprotection in vitro

Neuronal cultures exposed to oxidative stress showed improved survival rates when treated with DMTA at concentrations of 10 µM. The study highlighted the compound's ability to reduce markers of oxidative damage in neurons.

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of S. aureus and E. coli growth
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals
NeuroprotectiveIncreased neuronal survival

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid?

The compound is typically synthesized via coupling reactions using reagents like HATU, EDC, and HOBt with DIPEA as a base. For example, tert-butyl-protected precursors undergo deprotection (e.g., TFA in DCM) followed by amide bond formation with PEG-like spacers. Yields range from 42% to 66.5%, depending on reaction scale and purification methods .

Q. How is the compound characterized post-synthesis?

Characterization includes ¹³C NMR (e.g., δ 156.0 ppm for carbonyl groups) and HRMS (e.g., [M+Na]⁺ observed at m/z 426.1548). Column chromatography (silica gel, MeOH/DCM gradients) is used for purification, with TLC monitoring (Rf = 0.6 in 10% MeOH/DCM) .

Q. What are the key physicochemical properties influencing its research use?

  • LogP : 2.63 (indicative of moderate lipophilicity).
  • Polar Surface Area (PSA) : 105.04 Ų (suggests moderate permeability).
  • Exact Molecular Weight : 427.221 g/mol. These properties are critical for solubility optimization in drug delivery applications .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yields are influenced by:

  • Coupling agents : HATU/HOBt systems improve efficiency over EDC alone.
  • Temperature : Reactions at RT vs. 0°C may affect intermediate stability.
  • Purification : Gradient elution (10–15% MeOH in DCM) reduces co-elution of byproducts .

Q. What strategies address solubility challenges in drug delivery systems?

  • PEGylation : The tetraoxa-aza backbone enhances hydrophilicity, improving aqueous solubility.
  • Derivatization : Introducing ionizable groups (e.g., carboxylic acid) or adjusting PEG chain length balances LogP and PSA .

Q. How to resolve discrepancies in spectral data during characterization?

  • NMR Validation : Compare observed shifts (e.g., δ 70.3 ppm for ether linkages) with computational predictions.
  • HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) to confirm mass accuracy .

Q. What role does the compound play in targeted drug delivery systems?

It serves as a biocompatible linker in:

  • Mesoporous silica nanoparticles : Functionalizes surfaces for controlled drug release .
  • LYMTACs/Targeted degraders : Enables lysosome-mediated protein degradation via E3 ligase recruitment .

Q. How to design derivatives for improved metabolic stability?

  • Functional group substitution : Replace labile esters with stable amides.
  • Steric shielding : Introduce methyl groups (e.g., 2,2-dimethyl) to reduce enzymatic cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG3-CH2COOH
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG3-CH2COOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.